O-甲基美洛昔康

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

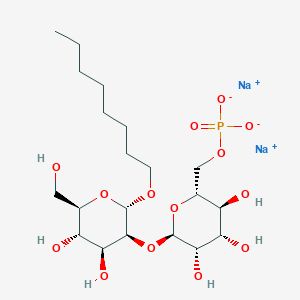

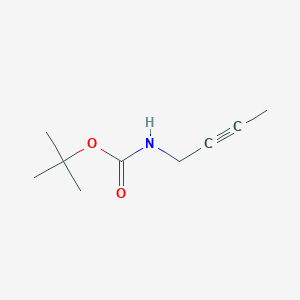

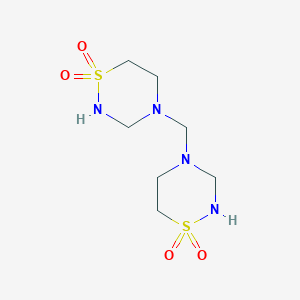

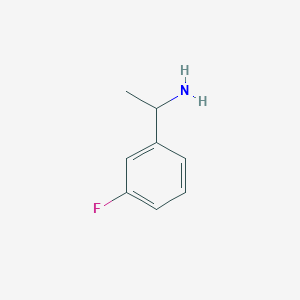

4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide, also known as 4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide, is a useful research compound. Its molecular formula is C15H15N3O4S2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物对照品标准

O-甲基美洛昔康被用作药物分析测试中的对照品标准,以确保像美洛昔康这样的非甾体抗炎药(NSAID)的质量和一致性 . 它作为杂质谱分析的基准,有助于维持药物的安全性和疗效。

抗氧化剂和抗糖化剂

研究表明,美洛昔康具有抗氧化特性,可以作为抗糖化剂 . 这表明可以探索 O-甲基美洛昔康以增强蛋白质的抗氧化性能并防止其氧化和糖化,这在与氧化应激相关的疾病中至关重要。

动物模型中的疼痛管理

O-甲基美洛昔康已被研究用于其在管理小鼠术后疼痛方面的镇痛功效,这对于改善研究环境中的动物福利至关重要 . 该化合物的剂量需要根据实验程序进行仔细调整,突出了其在兽医和实验室研究中的作用。

抗炎治疗效率

美洛昔康的多效性活性,O-甲基美洛昔康与之相关,可能会提高抗炎治疗的有效性 . 这为 O-甲基美洛昔康在治疗类风湿性关节炎和强直性脊柱炎等疾病方面的效率提供了研究途径。

COX-2 抑制机制研究

作为美洛昔康的衍生物,O-甲基美洛昔康可用于研究 COX-2 的优先抑制机制 . 这对于理解如何在受炎症影响的组织中实现前列腺素的选择性抑制具有重要意义。

作用机制

Target of Action

O-Methylmeloxicam, also known as 4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

O-Methylmeloxicam acts by inhibiting the COX-1 and COX-2 enzymes, leading to a decreased synthesis of prostaglandins . This inhibition results in analgesic and anti-inflammatory effects, as prostaglandins normally sensitize neuronal pain receptors .

Biochemical Pathways

The primary biochemical pathway affected by O-Methylmeloxicam is the arachidonic acid pathway . By inhibiting the COX enzymes, O-Methylmeloxicam blocks the conversion of arachidonic acid into prostaglandin H2, the first step in the synthesis of prostaglandins .

Pharmacokinetics

O-Methylmeloxicam exhibits a prolonged and almost complete absorption, and the drug is more than 99.5% bound to plasma proteins . It is metabolized to four biologically inactive main metabolites, which are excreted in both urine and feces . The elimination half-life of O-Methylmeloxicam is approximately 20 hours, making it suitable for once-daily dosing .

Result of Action

The inhibition of prostaglandin synthesis by O-Methylmeloxicam leads to a reduction in inflammation and pain, which are typically mediated by these compounds . This makes O-Methylmeloxicam effective in relieving pain caused by conditions such as osteoarthritis and rheumatoid arthritis .

Action Environment

The action of O-Methylmeloxicam can be influenced by various environmental factors. For instance, the presence of food, other drugs, and individual patient characteristics (such as age, liver function, and kidney function) can affect the absorption, distribution, metabolism, and excretion of the drug .

生化分析

Biochemical Properties

It is known that Meloxicam, the parent compound, inhibits prostaglandin synthetase enzymes, leading to a decreased synthesis of prostaglandins, which normally mediate painful inflammatory symptoms . It is plausible that O-Methylmeloxicam may interact with similar enzymes and proteins.

Cellular Effects

Meloxicam has been shown to have effects on oxyradical production by human polymorphonuclear leucocytes . It is possible that O-Methylmeloxicam may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Meloxicam, the parent compound, blocks cyclooxygenase (COX), the enzyme responsible for converting arachidonic acid into prostaglandin H2—the first step in the synthesis of prostaglandins, which are mediators of inflammation .

Temporal Effects in Laboratory Settings

Meloxicam has a plasma half-life of approximately 20 hours, making it convenient for once-daily administration .

Dosage Effects in Animal Models

The effects of O-Methylmeloxicam dosage in animal models are not well studied. Meloxicam has been used in animal models, and the dosage effects have been studied .

Metabolic Pathways

Meloxicam is almost completely metabolized, with CYP2C9 being the main enzyme responsible for its metabolism .

Transport and Distribution

The molecular mechanisms underlying drug distribution generally involve passive diffusion, carrier-mediated transport, and occasionally, transcytosis .

Subcellular Localization

Rna localization is a prevalent mechanism that gives precise and efficient control over the translation process . It is plausible that O-Methylmeloxicam may follow similar mechanisms for its subcellular localization.

属性

IUPAC Name |

4-methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUDJLQLPHEBEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)